molecular formula C19H18O8 B1219622 Hymenoxin CAS No. 56003-01-1

Hymenoxin

Cat. No. B1219622
CAS RN: 56003-01-1
M. Wt: 374.3 g/mol
InChI Key: QCOSAYZZNVASNN-UHFFFAOYSA-N
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Description

Hymenoxin belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, hymenoxin is considered to be a flavonoid lipid molecule. Hymenoxin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hymenoxin is primarily located in the membrane (predicted from logP). Outside of the human body, hymenoxin can be found in herbs and spices, peppermint, and sunflower. This makes hymenoxin a potential biomarker for the consumption of these food products.

properties

CAS RN

56003-01-1

Product Name

Hymenoxin

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)18(25-3)16(22)19(26-4)17(14)27-12/h5-8,21-22H,1-4H3

InChI Key

QCOSAYZZNVASNN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC

melting_point

215-216°C

Other CAS RN

56003-01-1

physical_description

Solid

synonyms

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one
hymenoxin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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